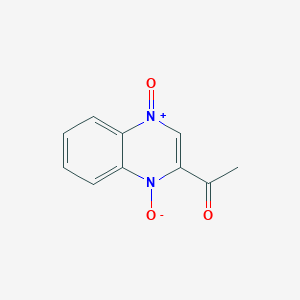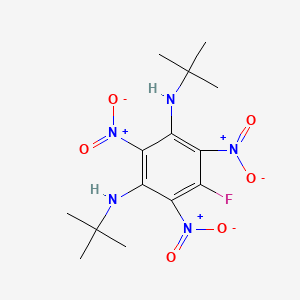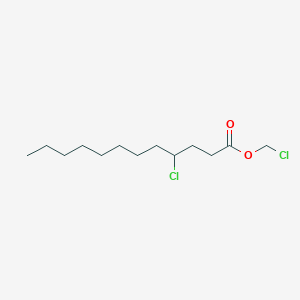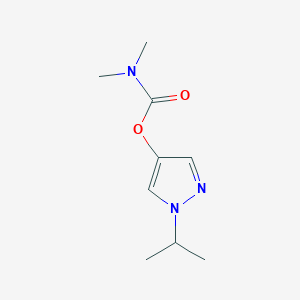
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves several steps. One common method includes the reaction of 1-(Propan-2-yl)-1H-pyrazole with dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound in studying carbamate chemistry and its reactivity.
Biology: The compound is studied for its effects on insect physiology and its potential use as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death . The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission.
Comparación Con Compuestos Similares
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate can be compared with other carbamate insecticides such as:
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide used in agriculture.
Methomyl: Known for its broad-spectrum insecticidal activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct physicochemical properties and biological activity .
Propiedades
Número CAS |
83858-00-8 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(1-propan-2-ylpyrazol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)12-6-8(5-10-12)14-9(13)11(3)4/h5-7H,1-4H3 |
Clave InChI |
UTNYQIMXRYFXLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


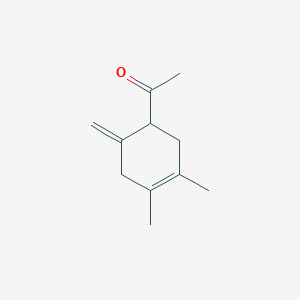
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
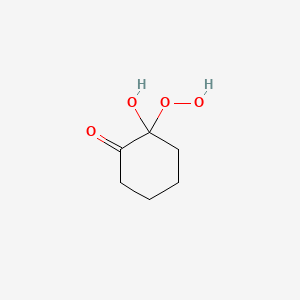
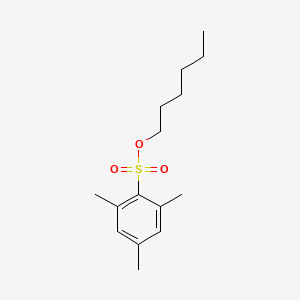
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
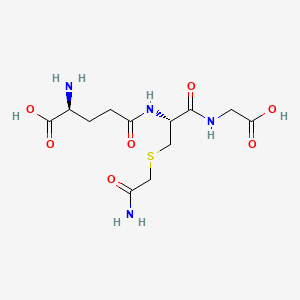
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
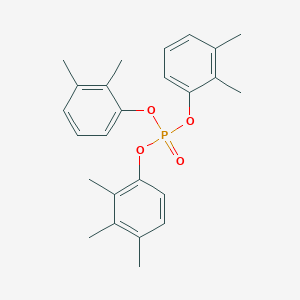
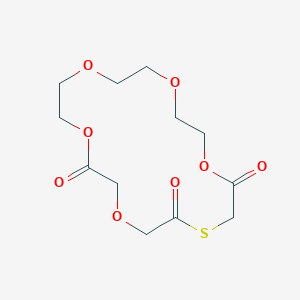
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
